N-Azido-PEG4-N-Boc-N-PEG3-Boc
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Overview
Description
N-Azido-PEG4-N-Boc-N-PEG3-Boc: is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. This compound is utilized in the synthesis of PROTAC molecules, which are designed to degrade target proteins through the ubiquitin-proteasome system. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Azido-PEG4-N-Boc-N-PEG3-Boc involves the incorporation of azide and Boc (tert-butoxycarbonyl) groups into the PEG chain. The azide group is introduced through nucleophilic substitution reactions, while the Boc group is typically added via carbamate formation. The reaction conditions often involve the use of organic solvents and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N-Azido-PEG4-N-Boc-N-PEG3-Boc primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and other applications .
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
Major Products: The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used in various applications, including drug delivery and molecular imaging .
Scientific Research Applications
Chemistry: N-Azido-PEG4-N-Boc-N-PEG3-Boc is used in the synthesis of PROTAC molecules, which are valuable tools for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is employed for bioconjugation, enabling the attachment of biomolecules to various surfaces or other molecules through click chemistry .
Medicine: In medicinal chemistry, this compound is used to develop targeted therapies, particularly in the design of PROTACs that can selectively degrade disease-causing proteins .
Industry: Industrially, this compound is used in the production of advanced materials and nanotechnology applications, where precise molecular modifications are required .
Mechanism of Action
N-Azido-PEG4-N-Boc-N-PEG3-Boc functions as a linker in PROTAC molecules, facilitating the degradation of target proteins. The azide group allows for efficient conjugation to other molecules via click chemistry, while the PEG chain provides solubility and flexibility. The Boc groups protect the amine functionalities during synthesis and can be removed under acidic conditions to reveal reactive sites .
Comparison with Similar Compounds
N-Azido-PEG3-N-Boc-PEG4-Boc: Another PEG-based PROTAC linker with similar properties and applications.
N-(Azido-PEG4)-N-(PEG4-Acid): A PEG-based compound with an azide group and a carboxylic acid group, used in similar click chemistry applications.
Uniqueness: N-Azido-PEG4-N-Boc-N-PEG3-Boc is unique due to its specific combination of azide and Boc groups, which provide versatility in synthetic applications and enable efficient bioconjugation. Its PEG backbone enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N4O11/c1-27(2,3)42-25(33)7-11-35-15-19-39-21-17-37-13-9-32(26(34)43-28(4,5)6)10-14-38-18-22-41-24-23-40-20-16-36-12-8-30-31-29/h7-24H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHTZGJNDFXFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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